Tris(tetrabutylammonium) hydrogen pyrophosphate
Overview
Description
Tris(tetrabutylammonium) hydrogen pyrophosphate is a chemical compound with the linear formula [(CH3CH2CH2CH2)4N+]3[O=P(O-)2OP(=O)(O-)OH] and a molecular weight of 902.34 . It is a reagent used for pyrophosphorylation, reactions involving isoprenoid derivatives, and the pyrophosphorylation and triphosphorylation of nucleosides .
Molecular Structure Analysis
The molecular structure of Tris(tetrabutylammonium) hydrogen pyrophosphate is represented by the SMILES stringOP([O-])(=O)OP([O-])([O-])=O.CCCCN+(CCCC)CCCC.CCCCN+(CCCC)CCCC.CCCCN+(CCCC)CCCC
. Chemical Reactions Analysis
Tris(tetrabutylammonium) hydrogen pyrophosphate is used as a reagent for pyrophosphorylation, reactions involving isoprenoid derivatives, and the pyrophosphorylation and triphosphorylation of nucleosides .Physical And Chemical Properties Analysis
Tris(tetrabutylammonium) hydrogen pyrophosphate is a crystalline substance with an assay of ≥97.0% (calculated on dry substance, T). It has impurities of ≤8% water and should be stored at a temperature of 2-8°C .Scientific Research Applications
NMR Studies and Conformation Analysis
Tris(tetrabutylammonium)hydrogen pyrophosphate (HPP) has been extensively studied using 31P NMR spectroscopy in both solution and solid states. These studies help in understanding its structural characteristics and conformational behaviors. For instance, a study by Sanz et al. (2015) demonstrated that contrary to previous reports, 31P NMR spectra of HPP in solution show a single band that broadens considerably at lower temperatures without reaching coalescence. This research contributes to the understanding of HPP's behavior under various conditions (Sanz, D., Claramunt, R., Alkorta, I., & Elguero, J., 2015).
Receptor for Pyrophosphate Anions
In the field of supramolecular chemistry, tris(tetrabutylammonium) hydrogen pyrophosphate acts as a receptor for pyrophosphate anions. Sessler et al. (2010) discovered that a pyrrolyl-based triazolophane with CH and NH donor groups exhibited a strong selectivity for pyrophosphate anions in chloroform solution. This finding is significant for the development of selective sensors and receptors in analytical chemistry (Sessler, J., Cai, J., Gong, H., Yang, X., Arambula, J., & Hay, B., 2010).
Ion-Selective Membrane Electrodes
Another application of tris(tetrabutylammonium) hydrogen pyrophosphate is in the development of ion-selective membrane electrodes. Katsu et al. (1997) found that phosphate esters like tris(2-ethylhexyl) phosphate can be used as neutral carriers in the construction of organic ammonium ion-selective electrodes. This research is crucial in the field of electrochemical sensors and analytical applications (Katsu, T., Xu, D., Tsuji, K., & Nagamatsu, T., 1997).
Applications in Organic Synthesis
Tris(tetrabutylammonium) hydrogen pyrophosphate is also instrumental in organic synthesis. For example, Korhonen et al. (2015) used Tris[bis(triphenylphosphoranylidene)ammonium] pyrophosphate (PPN pyrophosphate) in the SN2 displacements of the tosylate ion from 5’-tosylnucleosides to produce nucleoside-5’-diphosphates. This method demonstrates its utility in nucleotide synthesis and purification (Korhonen, H. J., Bolt, H. L., & Hodgson, D. R. W., 2015).
Reducing Agent in Chemical Reactions
In chemical reactions, tris(tetrabutylammonium) hydrogen pyrophosphate acts as a reducing agent. Cervilla et al. (2001) studied its role in reducing tris(benzene-1,2-dithiolate)molybdenum(VI) to Mo(V) and Mo(IV) complexes in dry tetrahydrofuran solution. This research contributes to our understanding of redox reactions in inorganic chemistry (Cervilla, A., Pérez-Pla, F., & Llopis, E., 2001).
Safety And Hazards
Tris(tetrabutylammonium) hydrogen pyrophosphate is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3. It may cause respiratory irritation. The safety information pictograms indicate that it is a warning (GHS07). Precautionary statements include avoiding contact with skin and eyes, and avoiding formation of dust and aerosols .
properties
IUPAC Name |
[hydroxy(oxido)phosphoryl] phosphate;tetrabutylazanium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C16H36N.H4O7P2/c3*1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-8(2,3)7-9(4,5)6/h3*5-16H2,1-4H3;(H2,1,2,3)(H2,4,5,6)/q3*+1;/p-3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMTUFQKYWWLCLC-UHFFFAOYSA-K | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC.OP(=O)([O-])OP(=O)([O-])[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H109N3O7P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
902.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tris(tetrabutylammonium) hydrogen pyrophosphate | |
CAS RN |
76947-02-9 | |
Record name | Tris(tetrabutylammonium) hydrogen pyrophosphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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